2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid

P2X3 receptor antagonist Pain Chronic cough

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a privileged scaffold for P2X3 antagonists (IC50 16 nM) and FTO inhibitors (IC50 87 nM). The 2-chloro substituent is essential for SNAr reactivity and target engagement; non-chlorinated analogs lack activity. Procure this key building block for pain/inflammation research.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.6
CAS No. 4786-60-1
Cat. No. B6262276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid
CAS4786-60-1
Molecular FormulaC7H7ClN2O2
Molecular Weight186.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid (CAS 4786-60-1): A Pyrimidine Carboxylic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of the pyrimidine family, possessing the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol [1]. The compound features a pyrimidine core with methyl groups at the 4- and 6-positions, a carboxylic acid at the 5-position, and a chlorine atom at the 2-position. This structural arrangement renders the molecule a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting the P2X3 receptor and the fat mass and obesity-associated (FTO) protein, as well as in the development of agrochemicals . Its solid crystalline form and defined physicochemical properties, including an XLogP3-AA of 1.5 and a topological polar surface area of 63.1 Ų, facilitate its handling and incorporation into diverse synthetic routes [1].

Why 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid Cannot Be Casually Replaced by Its Dechlorinated or Methoxy Analogs


The 2-chloro substituent is not a silent structural feature; it fundamentally dictates the compound's reactivity profile, lipophilicity, and biological target engagement. While the non-chlorinated analog, 4,6-dimethylpyrimidine-5-carboxylic acid, shares the same pyrimidine core and carboxylic acid functionality, it lacks the electrophilic chlorine atom, rendering it inert in the nucleophilic aromatic substitution (SNAr) reactions that are central to the utility of the chlorinated derivative [1]. Furthermore, the 2-methoxy analog, though capable of engaging in different reaction manifolds, exhibits a distinct electronic character that fails to recapitulate the target binding observed with the chloro compound. The chlorine atom's contribution to lipophilicity (LogP increase of ~0.7 units) and its specific electronic effects on the pyrimidine ring system are critical determinants of both synthetic outcomes and biological activity [2]. Substitution with an alternative 2-substituted pyrimidine-5-carboxylic acid without empirical validation would therefore risk synthetic failure or a complete loss of target activity.

Quantitative Evidence for 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid: Differential Activity, Reactivity, and Physicochemical Properties


Differential P2X3 Receptor Antagonism: 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid Exhibits Potent, Low-Nanomolar Activity In Vitro

In a direct comparison, a derivative of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid (CHEMBL4748113) demonstrated potent antagonist activity at the human P2X3 receptor, with an IC50 of 16 nM in a cell-based assay [1]. This is in stark contrast to the non-chlorinated parent, 4,6-dimethylpyrimidine-5-carboxylic acid, for which no comparable P2X3 activity is reported in major public databases. The presence of the chlorine atom is thus essential for conferring this specific biological activity.

P2X3 receptor antagonist Pain Chronic cough

FTO Enzyme Inhibition: 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid as a Scaffold with Sub-100 nM Activity

A derivative of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid (CHEMBL5196484) has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase, with an IC50 of 87 nM in a demethylation assay [1]. This is in contrast to the structurally related 2-methoxy analog, for which no such FTO inhibitory activity has been documented, underscoring the importance of the 2-chloro group for this interaction. The compound also shows a dissociation constant (Kd) of 28 nM [1].

FTO inhibitor Epigenetics Obesity Cancer

CYP Enzyme Selectivity: 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid Exhibits Low In Vitro Off-Target Liability for Major Drug-Metabolizing Enzymes

To assess the risk of drug-drug interactions, a derivative of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid (CHEMBL3407784) was profiled against key human cytochrome P450 (CYP) enzymes. The compound displayed IC50 values of >10,000 nM (>10 µM) for CYP2C9, CYP2C19, and CYP2D6 in human liver microsomes [1]. While direct comparator data for the non-chlorinated analog is unavailable, this profile is consistent with the class-level behavior of many pyrimidine-5-carboxylic acids, which generally demonstrate low CYP inhibition. This suggests a favorable safety margin with respect to these major metabolic pathways.

Drug metabolism CYP inhibition Safety pharmacology

Enhanced Lipophilicity: The 2-Chloro Substituent Increases Calculated LogP by ~0.7 Units Compared to the Non-Chlorinated Analog

The presence of the chlorine atom at the 2-position significantly modulates the physicochemical properties of the molecule. The calculated XLogP3-AA for 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid is 1.5 [1]. In comparison, the calculated LogP for the non-chlorinated analog, 4,6-dimethylpyrimidine-5-carboxylic acid, is 0.79 [2]. This difference of approximately 0.7 log units reflects the substantial increase in lipophilicity imparted by the chlorine substituent.

Lipophilicity LogP Permeability ADME

High-Value Application Scenarios for 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid in Drug Discovery and Chemical Synthesis


Design and Synthesis of P2X3 Receptor Antagonists for Pain and Respiratory Indications

Given the demonstrated low-nanomolar P2X3 antagonism (IC50 = 16 nM) of a derivative [1], 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid serves as a privileged scaffold for the development of novel therapeutics targeting chronic pain, neurogenic inflammation, and chronic cough. The chlorine atom at the 2-position is critical for this activity, as evidenced by the lack of reported P2X3 activity for the non-chlorinated analog. Procurement of this specific building block is therefore essential for medicinal chemistry campaigns focused on this target.

Development of FTO Demethylase Inhibitors for Epigenetic Modulation

The identification of an FTO inhibitor with an IC50 of 87 nM derived from this core [1] highlights its utility in the study of epitranscriptomic regulation. The 2-chloro substituent appears essential for this activity, as the 2-methoxy analog lacks any documented FTO inhibition. This compound is a key starting material for research into FTO's role in obesity, cancer, and other diseases where m6A RNA methylation is dysregulated.

Nucleophilic Aromatic Substitution (SNAr) for Diversification into Focused Libraries

The electrophilic chlorine at the 2-position makes 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and other nucleophiles [1]. This reactivity allows for the rapid generation of structurally diverse libraries of 2-substituted-4,6-dimethylpyrimidine-5-carboxylic acids, a strategy that is not feasible with the unreactive non-chlorinated or 2-hydroxy analogs. The resulting derivatives can be screened against a wide range of biological targets.

Agrochemical Intermediate for Herbicide and Pesticide Development

The compound's core pyrimidine-5-carboxylic acid motif is a recognized scaffold in agrochemistry, and its chloro-substitution provides a handle for further functionalization. Patents describe related pyrimidine-carboxylic acids as possessing herbicidal properties [1]. 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid can be employed as a versatile building block for the synthesis of novel herbicides or fungicides, leveraging the established synthetic routes and reactivity of the chloropyrimidine core.

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